![molecular formula C13H19N B2812329 (2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine CAS No. 1212895-72-1](/img/structure/B2812329.png)

(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

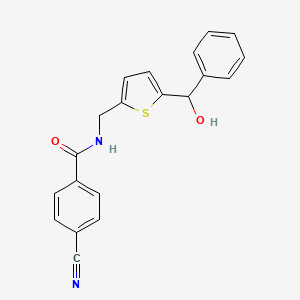

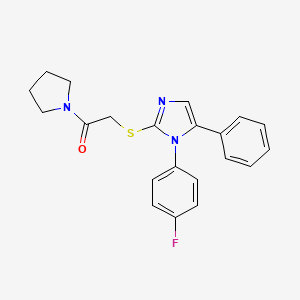

(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine, also known as IPP, is a chemical compound that belongs to the pyrrolidine family. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. IPP is a chiral compound, meaning that it has two enantiomers, (S)-IPP and (R)-IPP.

Aplicaciones Científicas De Investigación

Metabolic Pathways and Excretion

The study of α-pyrrolidinophenone derivatives, including compounds structurally related to (2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine, reveals insights into their metabolism and excretion in humans. These compounds undergo various metabolic transformations, such as ketone reduction, pyrrolidine ring oxidation, aliphatic oxidation, and hydroxylation, before being excreted. These pathways indicate the body's mechanisms for detoxifying and eliminating such substances, highlighting the compound's potential implications in forensic toxicology and pharmacokinetics (Shima et al., 2015).

Synthesis and Pharmacological Effects

Novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have been synthesized and assessed for their antiarrhythmic, antihypertensive, and adrenolytic activities. Such research underscores the potential of (2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine derivatives in developing therapeutic agents targeting cardiovascular disorders. The presence of specific moieties can significantly influence these compounds' pharmacological profiles, providing a basis for designing drugs with targeted actions (Malawska et al., 2002).

Structural and Synthetic Studies

The synthesis and structure determination of derivatives closely related to (2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine, such as (2S, 2'S)-3-Phenyl-2-(pyrrolidin-2'-yl)propionic acid, have been carried out to explore their chemical and physical properties. These studies are crucial for understanding the compound's reactivity and potential as a building block in organic synthesis, offering insights into designing novel compounds with enhanced biological or chemical properties (Yi et al., 2003).

Catalytic Applications and Chemical Synthesis

(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine and its derivatives have been explored for their catalytic efficiency in stereoselective synthesis, demonstrating their utility in organic chemistry as chiral catalysts or intermediates. Such studies not only expand the scope of synthetic methodologies but also contribute to the development of enantioselective synthesis, crucial for producing pharmaceuticals (Singh et al., 2013).

Propiedades

IUPAC Name |

(2S)-2-(2-propan-2-ylphenyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10(2)11-6-3-4-7-12(11)13-8-5-9-14-13/h3-4,6-7,10,13-14H,5,8-9H2,1-2H3/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHFZXYLEIZSCX-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C2CCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=CC=C1[C@@H]2CCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(3-phenylpropyl)benzamide](/img/structure/B2812253.png)

![4-Methyl-2-(1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2812256.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3,4-dimethoxyphenyl)methanone](/img/structure/B2812261.png)

![5-chloro-2-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2812267.png)

![N-(1-adamantyl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2812269.png)